molecular formula C11H11N3OS2 B2796631 2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-71-5

2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2796631
CAS RN: 864917-71-5
M. Wt: 265.35
InChI Key: YJKBPMDZCAMJDB-UHFFFAOYSA-N
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Description

“2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives are important in medicinal chemistry and have been used in the treatment of type 2 diabetes .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves a two-step process using morpholine as a catalyst . The structures of the synthesized molecules are confirmed by their spectral IR, 1H NMR, and 13C NMR data .


Chemical Reactions Analysis

Thiadiazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, amides can be synthesized from amides, carboxylic acids, acyl halides, and acid anhydrides . They can also be hydrolyzed under acidic or basic conditions .

Scientific Research Applications

Antibacterial and Antifungal Applications

A study explored the synthesis of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, revealing that these compounds exhibited significant antibacterial and antiviral activities. Notably, certain derivatives demonstrated superior efficacy against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, two harmful bacterial pathogens, compared to traditional agents (Xu Tang et al., 2019).

Anticancer Potential

Another research focus has been on the potential anticancer properties of thiadiazole derivatives. For instance, novel 1,3,4-thiadiazole derivatives were synthesized and tested against cancer cell lines, showing promising cytotoxic activity. One particular compound was highlighted for its efficacy against MCF-7 and A549 tumor cell lines, indicating the potential of thiadiazole derivatives as anticancer agents (Ulviye Acar Çevik et al., 2020).

Synthesis and Molecular Modeling

Research has also delved into the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, with structural and spectral features analyzed through DFT calculations. This study aimed at evaluating the cytotoxic activities of these compounds towards different cancer cell lines, demonstrating that specific derivatives presented notable cytotoxic results, particularly against breast cancer (Sraa Abu-Melha, 2021).

Glutaminase Inhibition for Cancer Treatment

BPTES analogs, compounds related to thiadiazole derivatives, were synthesized and evaluated as inhibitors of kidney-type glutaminase, an enzyme crucial for cancer cell metabolism. The study identified analogs with similar potency to BPTES but with improved solubility, suggesting their potential as therapeutic agents against cancer (K. Shukla et al., 2012).

Nonionic Surfactant Synthesis

Research on novel scaffolds incorporating thiadiazole for the synthesis of nonionic surfactants showed promising antibacterial and antifungal activities. This work underscores the versatility of thiadiazole derivatives in creating compounds with potential applications beyond pharmaceuticals, including in material science (Abdelmotaal Abdelmajeid et al., 2017).

Future Directions

Thiadiazole derivatives, including “2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide”, have shown potential in the treatment of type 2 diabetes . Future research could focus on optimizing the synthesis process, exploring other potential therapeutic applications, and conducting clinical trials to assess their safety and efficacy in humans.

properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-7-3-2-4-8(5-7)10-13-11(17-14-10)16-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKBPMDZCAMJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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